molecular formula C18H21ClN4O2 B5710914 N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

カタログ番号 B5710914
分子量: 360.8 g/mol
InChIキー: LGAUQUQMSDVMBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK, which is involved in the regulation of B cell receptor signaling.

作用機序

N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of BTK, which is a key signaling molecule in B cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound results in the disruption of these signaling pathways, leading to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways that are involved in the regulation of cell survival and proliferation. This compound has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

The advantages of using N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments include its potent anti-tumor activity, its selectivity for BTK, and its ability to be used in combination with other anti-cancer agents. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known.

将来の方向性

There are several future directions for the development of N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide. One potential direction is the evaluation of this compound in clinical trials for the treatment of B cell malignancies, such as CLL and MCL. Another potential direction is the evaluation of this compound in combination with other anti-cancer agents, such as venetoclax and lenalidomide. Finally, the identification of biomarkers that can predict response to this compound may also be an important future direction for the development of this agent.

合成法

The synthesis of N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method for this compound has been described in detail in a scientific publication by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves the use of various reagents and solvents, including 2-chloro-3-pyridinecarboxaldehyde, 4-(3-methoxyphenyl)-1-piperazine, and acetic anhydride, among others. The final product is a white crystalline solid that can be purified using standard techniques such as recrystallization and column chromatography.

科学的研究の応用

N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has shown efficacy in models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and lenalidomide.

特性

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-25-15-5-2-4-14(12-15)23-10-8-22(9-11-23)13-17(24)21-16-6-3-7-20-18(16)19/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAUQUQMSDVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。